molecular formula C8H6BrN3O2 B2495100 Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate CAS No. 1795232-59-5

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Cat. No. B2495100
CAS RN: 1795232-59-5
M. Wt: 256.059
InChI Key: HRKNVEBXWJDVFK-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate” is a compound with the CAS Number: 1622993-11-6 . It has a molecular weight of 256.06 and its linear formula is C8H6BRN3O2 . It is a yellow solid and should be stored at 0-8 C .


Synthesis Analysis

While specific synthesis methods for “Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” were not found, there are general methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines . One common approach is the oxidative cyclization of N-(2-pyridyl)amidines . Oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, were used .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate” is a yellow solid . It has a molecular weight of 256.06 . The storage temperature is 0-8 C .

Safety And Hazards

“Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate” has the following hazard statements: H302, H315, H319 . The precautionary statements are P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, P501 .

Future Directions

While specific future directions for “Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” were not found, [1,2,4]triazolo[1,5-a]pyridine derivatives have found wide application in drug design . They have been used in the design of efficient light-emitting materials for phosphorescent OLED devices .

properties

IUPAC Name

methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKNVEBXWJDVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC(=N2)Br)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

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